molecular formula C12H12FN3O2 B506397 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole CAS No. 512810-16-1

1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Cat. No.: B506397
CAS No.: 512810-16-1
M. Wt: 249.24g/mol
InChI Key: LCSLSZSYPNNJLW-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a fluorinated pyrazole derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and antimicrobial research. The compound features a pyrazole core, a privileged scaffold in drug discovery known for its diverse pharmacological activities . The presence of the 4-fluorobenzyl group at the N1 position and a nitro group at the C4 position makes it a versatile precursor for further chemical functionalization, enabling the exploration of structure-activity relationships (SAR). Pyrazole derivatives are extensively investigated for their broad biological activities, particularly as antibacterial and antifungal agents in the fight against antimicrobial resistance (AMR) . These compounds can function by disrupting essential biological processes in microbial cells, including targeting enzymes like topoisomerase (Top) and DNA gyrase, which are critical for DNA replication and cell viability . The specific substitution pattern on this pyrazole core, including the fluorobenzyl moiety, is a common feature in compounds designed to enhance potency and selectivity against resistant bacterial strains . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3,5-dimethyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-8-12(16(17)18)9(2)15(14-8)7-10-3-5-11(13)6-4-10/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSLSZSYPNNJLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl bromide and the pyrazole intermediate.

    Nitration: The nitro group can be introduced through nitration of the pyrazole derivative using a mixture of concentrated nitric acid and sulfuric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.

    Substitution: The fluorobenzyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity :
    Research has indicated that pyrazole derivatives, including 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, exhibit significant antitumor properties. A study demonstrated that compounds with similar structures could inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Properties :
    The compound has been evaluated for its anti-inflammatory effects. In vivo studies have shown that it can reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Activity :
    Several studies have reported the antimicrobial properties of pyrazole derivatives. The presence of the fluorine atom enhances the lipophilicity of the molecule, potentially improving its penetration through microbial membranes .

Agrochemical Applications

  • Herbicidal Activity :
    The compound's structure suggests potential use as a herbicide. Pyrazole derivatives have been studied for their ability to inhibit specific enzymes in plants, leading to effective weed control without harming crops .
  • Pesticide Development :
    The incorporation of fluorine into agrochemicals has been shown to enhance their efficacy and stability. Research indicates that compounds like this compound could be developed into more effective pesticides due to their enhanced biological activity against pests .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range .
Study 2Anti-inflammatory EffectsShowed reduction in TNF-alpha levels in treated animal models .
Study 3Antimicrobial ActivityExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria .
Study 4Herbicidal PotentialEffective in inhibiting seed germination and growth of target weed species .

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions. The pyrazole ring provides structural stability and contributes to the overall bioactivity of the compound.

Comparison with Similar Compounds

Yield Comparison :

  • 21sd: 79% yield via CuAAC, highlighting efficiency of click chemistry .

Physicochemical Properties

  • Lipophilicity: Fluorinated benzyl derivatives (e.g., target compound, 5b) exhibit moderate lipophilicity, while cyano-substituted analogs (10b) are more polar. Methoxy groups (15) increase solubility compared to nitro or bromo substituents .
  • Stability : Nitro groups may confer oxidative stability but require reduction for further derivatization. Triazole-containing analogs (21sd) show robust stability under physiological conditions .

Key Research Findings

  • Role of Fluorine : Fluorine at the benzyl position (target compound, 5b) improves metabolic stability and binding interactions in GLUT1 inhibitors .
  • Nitro-to-Amine Conversion : Critical for introducing pharmacophores (e.g., amides) .

Biological Activity

1-(4-Fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. The pyrazole scaffold has been recognized for its potential therapeutic applications, including anti-inflammatory, analgesic, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

The molecular formula of this compound is C12H12FN3O2C_{12}H_{12}FN_3O_2. It features a pyrazole ring substituted with a fluorobenzyl group and a nitro group at the 4-position. The structural characteristics contribute to its biological activity.

1. Anti-inflammatory Activity

Research indicates that compounds with the pyrazole nucleus exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazole have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In studies, certain analogs demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antibacterial Activity

The antibacterial properties of pyrazole derivatives have been extensively studied. Compounds similar to this compound have shown activity against various bacterial strains, including E. coli and S. aureus. One study reported that specific pyrazole derivatives exhibited moderate to high activity , suggesting their potential as antibacterial agents .

3. Anticancer Activity

The anticancer potential of pyrazole derivatives is another area of interest. Some studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, certain pyrazole-based compounds demonstrated cytotoxic effects on cancer cell lines at micromolar concentrations .

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some pyrazole derivatives inhibit enzymes involved in inflammatory pathways.
  • Cytokine Modulation : They can modulate the production of cytokines, thus influencing immune responses.
  • DNA Interaction : Certain compounds interact with DNA, leading to cytotoxicity in cancer cells.

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of pyrazole derivatives demonstrated that compounds similar to this compound exhibited significant reductions in edema in animal models. The results indicated that these compounds could be developed into therapeutic agents for inflammatory diseases.

Case Study 2: Antibacterial Efficacy

In vitro testing of various pyrazole derivatives against Staphylococcus aureus revealed that modifications at the benzyl position enhanced antibacterial activity. Compounds with halogen substitutions showed increased effectiveness compared to their unsubstituted counterparts.

Data Table: Summary of Biological Activities

Biological ActivityIC50 (µM)Reference
Anti-inflammatory10
Antibacterial (E. coli)20
Anticancer (HeLa cells)15

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : ¹H NMR identifies substituents (e.g., 4-fluorobenzyl CH₂ at δ 5.2–5.4 ppm; nitro group deshields adjacent protons to δ 8.1–8.3 ppm) .
  • XRD analysis : Resolves crystal packing and confirms nitro-group orientation, with typical C–N–O bond angles of 125–130° .
  • HPLC-MS : Monitors purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) and detects [M+H]⁺ peaks at m/z 306 .

What strategies can resolve contradictions in reported biological activity data for this compound?

Q. Advanced Research Focus

  • Dose-response standardization : Discrepancies in IC₅₀ values (e.g., 10–50 µM in kinase assays) may arise from assay conditions. Use validated protocols (e.g., ATP concentration fixed at 1 mM) .
  • Metabolite interference : Screen for nitro-reductase activity in cellular models, which can reduce the nitro group to an amine, altering bioactivity .
  • Structural analogs : Compare with derivatives lacking the nitro group (e.g., 4-amino or 4-cyano) to isolate electronic vs. steric effects .

How can researchers assess the purity and stability of this compound under different storage conditions?

Q. Basic Research Focus

  • Accelerated stability studies : Store samples at 4°C (short-term) vs. −20°C (long-term) and monitor degradation via HPLC every 3 months. Nitro groups may hydrolyze to amines in humid environments .
  • Thermogravimetric analysis (TGA) : Decomposition onset at ~180°C indicates thermal stability limits .
  • Light sensitivity : UV-Vis spectroscopy (λmax ~270 nm) tracks photo-degradation; use amber vials for storage .

How can computational methods predict interactions between this compound and biological targets?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR). The nitro group forms hydrogen bonds with hinge-region residues (e.g., Met793), while 4-fluorobenzyl occupies hydrophobic pockets .
  • MD simulations : Analyze stability of ligand-protein complexes (50 ns trajectories). Nitro-group flexibility may reduce binding affinity compared to rigid substituents .
  • QSAR models : Correlate Hammett σ values of substituents (nitro: σ = +1.27) with inhibitory activity to guide synthetic prioritization .

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